7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a purine core substituted with chloro, fluoro, and dibenzylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of Substituents: The chloro and fluoro substituents are introduced via halogenation reactions, while the dibenzylamino group is added through nucleophilic substitution.
Final Assembly: The final compound is assembled by coupling the substituted purine core with the appropriate benzyl derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which 7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
Uniqueness
Compared to similar compounds, 7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione stands out due to its unique combination of substituents and the purine core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H27ClFN5O2 |
---|---|
Molecular Weight |
532.0 g/mol |
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C29H27ClFN5O2/c1-33-27-26(28(37)34(2)29(33)38)36(18-22-23(30)14-9-15-24(22)31)25(32-27)19-35(16-20-10-5-3-6-11-20)17-21-12-7-4-8-13-21/h3-15H,16-19H2,1-2H3 |
InChI Key |
NRVQCYLISFMFAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
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